molecular formula C14H18O4S B15090398 Methyl-2-(cyclohexylsulphonyl)benzoate CAS No. 861113-49-7

Methyl-2-(cyclohexylsulphonyl)benzoate

Cat. No.: B15090398
CAS No.: 861113-49-7
M. Wt: 282.36 g/mol
InChI Key: FUAMFXZQNPFPNX-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a benzoic acid core substituted with a cyclohexylsulfonyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester typically involves the esterification of benzoic acid derivatives with cyclohexylsulfonyl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the esterification process is facilitated by the use of a catalyst like dimethylaminopyridine (DMAP) or triethylamine. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized in industrial settings to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzoic acid core or the cyclohexylsulfonyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles in biological systems. The ester functional group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-methyl-, methyl ester
  • Benzoic acid, 2-(phenylsulfonyl)-, methyl ester
  • Benzoic acid, 2-(cyclohexylthio)-, methyl ester

Uniqueness

Benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester is unique due to the presence of the cyclohexylsulfonyl group, which imparts distinct chemical and physical properties compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .

Biological Activity

Methyl-2-(cyclohexylsulphonyl)benzoate is a compound that has garnered attention for its diverse biological activities. This article presents an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a benzoate structure with a cyclohexylsulfonyl group. This unique configuration may contribute to its biological efficacy, particularly in interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamide compounds have shown antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth by disrupting essential metabolic pathways .

2. Anticancer Potential
this compound may possess anticancer properties, particularly through its interaction with carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. Studies have demonstrated that sulfonamide derivatives can selectively inhibit CAIX, leading to reduced tumor growth and metastasis . The binding affinity of these compounds to CAIX suggests potential for further development as anticancer agents.

3. Anti-inflammatory Effects
Compounds within this class have been studied for their anti-inflammatory activities. In animal models, certain sulfonamide derivatives have shown to reduce inflammation markers significantly, indicating their potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of CAIX
Anti-inflammatoryReduction of inflammatory markers

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various sulfonamide derivatives, this compound was tested against multiple strains of bacteria. Results showed significant inhibition zones comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Activity
A recent investigation into the effects of this compound on cancer cell lines demonstrated a marked reduction in cell viability at micromolar concentrations. The study employed flow cytometry to assess apoptosis rates, revealing that the compound induces programmed cell death in cancer cells via the mitochondrial pathway .

Properties

CAS No.

861113-49-7

Molecular Formula

C14H18O4S

Molecular Weight

282.36 g/mol

IUPAC Name

methyl 2-cyclohexylsulfonylbenzoate

InChI

InChI=1S/C14H18O4S/c1-18-14(15)12-9-5-6-10-13(12)19(16,17)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

FUAMFXZQNPFPNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)C2CCCCC2

Origin of Product

United States

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